Aprindine is a cardiac depressant primarily used in the management of arrhythmias. It belongs to the class of antiarrhythmic agents, specifically classified as a Class 1b antiarrhythmic drug. The compound is recognized for its ability to slow conduction in cardiac fibers and suppress after-depolarizations induced by digitalis, making it effective in treating both ventricular and supraventricular arrhythmias .
Aprindine is chemically identified as N-(2,3-dihydro-1H-inden-2-yl)-N',N'-diethyl-N-phenyl-1,3-propanediamine hydrochloride, with the CAS number 33237-74-0. Its molecular formula is , and it has an average molecular weight of approximately 322.487 g/mol . As an organic compound, it falls under the category of indanes, which are characterized by a cyclopentane ring fused to a benzene ring .
The synthesis of Aprindine hydrochloride involves several steps. One common method includes the reaction of N-(2,3-dihydro-1H-inden-2-yl)-N',N'-diethyl-N-phenyl-1,3-propanediamine with hydrochloric acid to form the hydrochloride salt. This method highlights the formation of the active pharmaceutical ingredient through a straightforward chemical reaction involving basic organic chemistry techniques.
Aprindine undergoes various chemical reactions that are significant for its pharmacological activity and potential modifications:
These reactions are essential for understanding how Aprindine can be modified for enhanced efficacy or reduced side effects.
Aprindine primarily acts as an inhibitor of Sodium channel protein type 5 subunit alpha and Calmodulin. This inhibition results in decreased excitability of cardiac cells, contributing to its cardiac depressant effect. The compound is known to interfere with adrenergic signaling pathways in cardiomyocytes and affects dopaminergic synapse pathways as well .
Predicted properties suggest good human intestinal absorption and permeability across biological membranes, making it suitable for oral administration .
Aprindine has several scientific applications beyond its primary use as an antiarrhythmic agent:
Aprindine exerts potent voltage- and frequency-dependent blockade of cardiac sodium channels (Naᵥ1.5), inhibiting the rapid depolarization phase of cardiac action potentials. As a class Ib antiarrhythmic agent, it preferentially binds to inactivated sodium channels with high affinity, delaying channel recovery and reducing peak sodium current (Iₙₐ). Studies using guinea pig ventricular myocytes demonstrate that aprindine’s binding kinetics are significantly slower than lidocaine, evidenced by a prolonged recovery time constant (τ = 4.75–4.81 seconds vs. 254–260 ms for lidocaine) [7] [10]. This results in pronounced use-dependent blockade, where higher stimulation frequencies amplify channel inhibition. Aprindine competitively displaces other class I agents (e.g., lidocaine) from a shared receptor site, indicating overlapping binding domains within the channel pore [7] [10].
Table 1: Kinetics of Sodium Channel Blockade by Class Ib Agents
Parameter | Aprindine | Lidocaine |
---|---|---|
Recovery Time Constant | 4.75–4.81 sec | 254–260 ms |
Use-Dependence Onset | >0.1 Hz | >1.0 Hz |
IC₅₀ for Iₙₐ Reduction | 2–5 μM | 20–40 μM |
Aprindine inhibits the rapid delayed rectifier potassium current (Iₖᵣ) by targeting the hERG (Kᵥ11.1) channel, a mechanism atypical for class Ib drugs. In guinea pig atrial cells, aprindine (3 μM) suppresses Iₖᵣ by 50–60%, validated via the envelope of tails test, confirming preferential blockade of the rapid component (Iₖᵣ) over the slow component (Iₖₛ) [5] [3]. This inhibition prolongs action potential duration (APD), particularly in atrial tissue, counteracting arrhythmogenic shortening. Aprindine’s hERG blockade is voltage-dependent, with enhanced efficacy at depolarized potentials, and structurally involves interactions with Tyr652/Phe656 residues in the S6 helix—similar to class III antiarrhythmics [3] [5].
Table 2: hERG Channel Inhibition by Antiarrhythmic Agents
Drug | IC₅₀ (μM) | Voltage Dependence | Primary Target |
---|---|---|---|
Aprindine | 3.0 | Strong | Iₖᵣ |
Mexiletine | 3.7 | Moderate | Iₙₐ |
Dofetilide | 0.015 | Strong | Iₖᵣ |
Aprindine directly inhibits calmodulin (CaM) isoforms (CaM-1, -2, -3) at therapeutic concentrations (2–6.9 μM), disrupting calcium-dependent signaling pathways critical for cardiac excitability [1]. CaM activation regulates downstream effectors like Ca²⁺/calmodulin-dependent kinase II (CaMKII), which modulates ion channel phosphorylation (e.g., sodium and calcium channels). Aprindine’s binding to CaM prevents its association with target enzymes, thereby indirectly suppressing Na⁺/Ca²⁺ exchanger (NCX1) activity—a mechanism validated in trypsin-insensitivity assays showing no cytoplasmic binding site involvement [1] [2]. This dual-channel and signaling modulation contributes to aprindine’s antiarrhythtic efficacy in calcium-overload conditions.
Unlike lidocaine or mexiletine—primarily ventricular antiarrhythmics—aprindine exhibits broad-spectrum efficacy against atrial and ventricular arrhythmias due to multi-channel actions. Key differentiators include:
Table 3: Relative Ion Channel Affinities in Atrial Tissue
Target | Aprindine | Mexiletine | Lidocaine |
---|---|---|---|
Iₙₐ (INa) | +++ | +++ | +++ |
Iₖᵣ (hERG) | ++ | + | - |
Iₖ,ₐCₕ (KACh) | +++ | - | - |
NCX1 Inhibition | + | - | - |
(+++ = potent; + = weak; - = negligible)
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7